2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Description
The compound 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a heterocyclic hybrid featuring a [1,2,4]triazolo[4,3-b]pyridazin-3-one core substituted with a 1,2,4-oxadiazole moiety and aromatic groups. The synthesis of such compounds typically involves coupling oxadiazole intermediates with triazolopyridazine precursors under basic conditions (e.g., Cs₂CO₃ in DMF) .
Properties
IUPAC Name |
2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-4-33-19-11-9-17(13-20(19)32-3)23-25-22(34-28-23)14-29-24(31)30-21(27-29)12-10-18(26-30)16-7-5-15(2)6-8-16/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTRIPIBWUJBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Formation of the triazole ring: This step typically involves the cyclization of a hydrazine derivative with a suitable electrophile, such as an aldehyde or ketone, under acidic or basic conditions.
Formation of the pyridazine ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate dicarbonyl compound under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions with suitable nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and suitable catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as:
- Anticancer Agent : Studies have demonstrated cytotoxic effects against various cancer cell lines such as human colon adenocarcinoma (HT-29) and human gastric carcinoma (GXF 251), with IC₅₀ values ranging from 1.143 µM to 9.27 µM. The mechanism of action includes inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer development.
- Anti-inflammatory and Antimicrobial Properties : The compound is also being explored for its ability to modulate inflammatory responses and combat microbial infections.
Materials Science
In materials science, the compound is utilized in:
- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic electronic devices.
- Light-emitting Diodes (LEDs) : The incorporation of this compound into LED technologies has shown promise due to its photophysical properties.
Anticancer Activity Studies
Recent research highlighted the compound's effectiveness against specific cancer types:
| Cancer Type | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Colon | HT-29 | 1.143 | HDAC inhibition |
| Gastric | GXF 251 | 9.27 | HDAC inhibition |
These findings suggest a significant potential for further development into therapeutic agents targeting cancer.
Material Development
In studies focused on organic semiconductors, the compound's performance was evaluated in device configurations:
| Device Type | Performance Metrics | Notes |
|---|---|---|
| Organic Solar Cells | Efficiency > 10% | High stability observed |
| OLEDs | Brightness > 1000 cd/m² | Color tunability achieved |
These applications underscore the versatility of the compound beyond medicinal uses.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism of action may vary depending on the specific application and context. For example, in a biological context, this compound may interact with specific enzymes or receptors, modulating their activity and leading to specific cellular responses.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Oxadiazole vs. Thiadiazole: The target compound’s 1,2,4-oxadiazole group improves metabolic stability compared to thiadiazole analogs, which may exhibit higher reactivity .
- Substituent Effects: The 4-ethoxy-3-methoxyphenyl group in the target compound balances lipophilicity and solubility, whereas trifluoromethyl or indole substituents (e.g., Compound 6) prioritize target affinity over solubility .
- Pharmacological Targeting: AZD5153’s bivalent structure enables dual bromodomain binding, while the target compound’s oxadiazole-methylphenyl motif suggests kinase or GPCR modulation .
Biological Activity
The compound 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in various fields.
Chemical Structure
The chemical formula for the compound is with a molecular weight of 458.5 g/mol. The structure incorporates both oxadiazole and triazolo rings, which are known for their pharmacological properties.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities including:
- Antimicrobial Activity : The oxadiazole derivatives have shown effectiveness against various bacteria and fungi. For example, derivatives containing oxadiazole rings have been reported to possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell walls and inhibit metabolic processes .
- Anticancer Properties : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. In vitro assays have shown cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values indicating potent activity .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation such as cyclooxygenases (COX) .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit enzymes like COX-1 and COX-2, which are critical in the inflammatory response.
- DNA Interaction : It has the potential to intercalate with DNA or interact with proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .
- Receptor Modulation : The compound might act on various receptors involved in cellular signaling pathways affecting growth and survival of cancer cells .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Oxadiazole Ring : The initial step involves the reaction of 4-ethoxy-3-methoxybenzohydrazide with an aldehyde to form a hydrazone intermediate.
- Cyclization : This intermediate is cyclized using dehydrating agents like phosphorus oxychloride to form the oxadiazole structure.
- Final Condensation : The oxadiazole derivative is then condensed with a pyridazinone precursor under basic conditions to yield the target compound .
Case Study 1: Anticancer Activity
In an evaluation conducted on various cell lines, compounds similar to the target showed significant cytotoxicity:
- Cell Lines Tested : HeLa, MCF7, HCT116
- IC50 Values :
- HeLa: 1.5 µM
- MCF7: 0.8 µM
- HCT116: 0.9 µM
These results suggest that modifications in the structure can enhance anticancer properties significantly .
Case Study 2: Antimicrobial Efficacy
A study investigated the antimicrobial activity against Mycobacterium tuberculosis:
Q & A
Q. What synthetic methodologies are recommended for constructing the 1,2,4-triazolo[4,3-b]pyridazin-3-one core in this compound?
The triazolo-pyridazine core is typically synthesized via cyclization of hydrazinylpyridazine intermediates with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions. For example, cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate yields the triazolo-pyridazine scaffold, which can be further functionalized . Key steps include:
- Hydrazine-mediated cyclization : Ensures regioselectivity of the triazole ring formation.
- Halogenation : Introduction of chloro substituents (e.g., 6-chloro derivatives) for subsequent cross-coupling reactions.
Q. How can researchers confirm the regiochemistry of substituents on the oxadiazole and triazole rings?
Regiochemistry is validated via:
- Alternate synthesis routes : For example, reactions of hydrazonoyl halides with heterocyclic thiones produce triazolo-triazinones, with regiochemistry confirmed by comparison to independently synthesized standards .
- Spectroscopic analysis : coupling patterns and chemical shifts differentiate between possible regioisomers. IR spectroscopy identifies characteristic C=N and C-O stretches .
Q. What analytical techniques are critical for purity assessment and structural validation?
- High-performance liquid chromatography (HPLC) : Determines purity (>95% recommended for pharmacological studies) .
- Mass spectrometry (LC-MS) : Confirms molecular weight (e.g., m/z 245.0 [M+H] for triazolo-pyridazine derivatives) .
- Elemental analysis : Validates stoichiometry (e.g., CHNO with ≤0.4% deviation) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s biological activity?
Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) predicts binding affinities. Key steps:
Protein preparation : Remove water molecules and add hydrogens to the crystal structure.
Grid generation : Focus on active sites (e.g., heme-binding pocket for cytochrome P450 targets).
Docking simulations : Use AutoDock Vina or Schrödinger Suite to rank ligand poses by binding energy (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for triazolo-oxadiazole hybrids?
- Meta-analysis : Compare bioactivity across analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups on the phenyl ring).
- Free-Wilson approach : Quantify contributions of individual substituents to activity. For example, 4-ethoxy groups enhance metabolic stability, while 3-methoxy groups improve target affinity .
Safety and Handling in Academic Labs
Q. What precautions are necessary when handling intermediates with acute toxicity (GHS Category 4)?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., phosphorus oxychloride).
- Spill management : Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
